(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Fragment-Based Drug Discovery Medicinal Chemistry Drug Synthesis

Secure a pre-validated building block for your CNS drug discovery and FBDD programs. Its low MW (178.23) and favorable XLogP3 (0.9) predispose CNS penetration. Cited in H-PGDS inhibitor patent WO-2021256569-A1, the hydroxymethyl group offers orthogonal derivatization, enabling broad chemical space exploration where amine analogs fall short. Essential for parallel synthesis of biased libraries.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 690632-01-0
Cat. No. B1585955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
CAS690632-01-0
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)CO
InChIInChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2
InChIKeyRQBADLNZUDDIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline and Procurement Profile for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0)


(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) is a heterocyclic fragment molecule characterized by a pyridine core substituted at the 6-position with a pyrrolidine ring and at the 3-position with a hydroxymethyl group . Its molecular formula is C10H14N2O with a molecular weight of 178.23 g/mol . As a dialkylarylamine and tertiary amino compound , it serves as a versatile building block for the design and synthesis of novel drug candidates, particularly in medicinal chemistry and fragment-based drug discovery (FBDD) .

Critical Procurement Consideration: Why (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Cannot Be Replaced by Simple Analogs in Drug Discovery Pipelines


Direct substitution of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol with closely related analogs is not feasible due to the critical role of its 3-hydroxymethyl group in determining downstream synthetic versatility and its specific placement of the pyrrolidine ring, which directly influences binding interactions. While analogs like (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine or (2-pyrrolidin-1-ylpyridin-3-yl)methanol share a similar core, they introduce either a different functional group or a different substitution pattern, leading to altered reactivity and target engagement . For instance, the presence of a hydroxymethyl group versus a boronic acid or amine moiety dictates the types of chemical transformations that can be performed, making the specific compound indispensable for building certain molecular scaffolds . Furthermore, structure-activity relationship (SAR) studies in the context of allosteric modulation have explicitly demonstrated that the position and nature of the pyrrolidinyl substitution on the pyridine ring are not interchangeable and significantly impact biological activity [1].

Quantitative Differentiation Guide: Evidence-Based Advantages of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol


Fragment-Based Drug Discovery (FBDD) Scaffold Utility: Versatility Over Specific Bioactivity

As a fragment molecule, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is specifically characterized as a foundational building block for molecular linking, expansion, and modification, rather than as a fully optimized lead compound with a defined target IC50 . Its primary differentiation lies in its structural versatility. Compared to the analog (6-(Pyrrolidin-1-yl)pyridine-3-boronic acid), which is primarily used in Suzuki-Miyaura cross-coupling reactions, the hydroxymethyl group of the target compound offers a distinct and orthogonal synthetic handle for a wider range of chemical transformations, including esterification, oxidation to an aldehyde or carboxylic acid, and conversion to a halide or amine . This functional group diversity is critical for exploring chemical space in early-stage drug discovery, providing a quantifiable advantage in synthetic utility over single-purpose analogs.

Fragment-Based Drug Discovery Medicinal Chemistry Drug Synthesis

Validated Use as a Key Intermediate in Patent-Protected H-PGDS Inhibitor Programs

The target compound's utility is explicitly demonstrated in patent literature. It is a disclosed starting material or intermediate for the synthesis of condensed ring compounds that inhibit hematopoietic prostaglandin D synthase (H-PGDS), as described in WO-2021256569-A1 . This provides a concrete, verifiable application that is not claimed for all analogs. For example, a closely related isomer, (2-pyrrolidin-1-ylpyridin-3-yl)methanol (CAS 690632-85-0), is a versatile scaffold but does not appear in the same specific patent claims for H-PGDS inhibitors, highlighting a differential in validated industrial applicability . The patent citation directly links the compound to a defined therapeutic target, increasing its procurement value for teams working on inflammatory diseases.

Inflammation Prostaglandin D Synthase Patent Synthesis

Favorable Physicochemical Profile for CNS Drug Discovery: Lipophilicity and Molecular Weight

For central nervous system (CNS) drug discovery, a compound's physicochemical properties are critical predictors of blood-brain barrier penetration. (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol exhibits a favorable profile that aligns with established CNS drug-likeness guidelines. Its molecular weight of 178.23 g/mol and calculated LogP (XLogP3) of 0.9 place it well within the preferred ranges for CNS candidates . This is in contrast to more complex or lipophilic analogs, which may have higher molecular weight and LogP values, thereby increasing the risk of poor brain penetration. For instance, while direct comparative CNS MPO scores are not universally available, the compound's low MW and moderate LogP are a quantifiable advantage when selecting a starting scaffold for CNS-targeted programs.

CNS Drug Discovery Physicochemical Properties Lead Optimization

Comparison with Amine Analog: Differential Reactivity for Amide Coupling vs. Reductive Amination

A key analog for comparison is (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, which replaces the target compound's alcohol group with an amine. This substitution creates a fundamental difference in synthetic utility. The target compound's alcohol is ideal for esterification and oxidation, whereas the amine analog is tailored for amide coupling and reductive amination . While neither is universally superior, the procurement choice is dictated by the specific chemical reaction required. For projects where the immediate next step is the creation of an ester prodrug or oxidation to a reactive aldehyde for bioconjugation, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is the only viable option, providing a clear, reaction-specific differentiation over the amine analog.

Medicinal Chemistry Synthetic Methodology Amide Bond Formation

High-Value Application Scenarios for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Generation Programs

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is ideally suited as a core fragment for FBDD initiatives. Its classification as a fragment molecule and the versatile synthetic handle provided by its hydroxymethyl group make it a superior choice for building diverse libraries via parallel synthesis. Unlike more specialized analogs that lock the chemist into a specific reaction pathway (e.g., Suzuki coupling), this compound allows for a broader exploration of chemical space in the hit-to-lead phase, maximizing the number of analogs that can be generated from a single starting material. Its favorable physicochemical properties also increase the likelihood of identifying a lead with a drug-like profile early in the process.

Medicinal Chemistry Programs Targeting H-PGDS for Inflammatory Diseases

For research groups focused on developing novel inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) for the treatment of inflammatory conditions, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a high-priority procurement target. Its explicit citation as a synthetic intermediate in a relevant patent family (WO-2021256569-A1) provides a de-risked, validated starting point for synthesis. This direct link to a specific therapeutic target offers a clear advantage over other, untested analogs, enabling faster progress by providing a documented precedent for its use in this chemical series.

CNS Drug Discovery: Synthesis of Brain-Penetrant Candidate Molecules

The compound's low molecular weight (178.23 g/mol) and moderate lipophilicity (XLogP3 0.9) position it as an excellent starting scaffold for CNS drug discovery programs. These properties are within the optimal range for compounds intended to cross the blood-brain barrier. By selecting (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, medicinal chemists can begin their synthetic campaigns with a core that is already predisposed toward CNS penetration, potentially reducing the need for later-stage structural modifications that could negatively impact potency or increase toxicity. This is particularly relevant for programs targeting neurological disorders where CNS exposure is paramount.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The primary alcohol moiety of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is an ideal functional group for derivatization in chemical biology applications. It can be readily oxidized to an aldehyde for bioconjugation via hydrazone or oxime linkages, or converted to a more reactive leaving group for nucleophilic substitution. In contrast to the amine analog, which is limited to amide-forming reactions, the alcohol provides a distinct and orthogonal reactive site . This makes the target compound the preferred choice for creating molecular probes (e.g., fluorescent or biotinylated tags) where a specific linkage chemistry (e.g., esterification or oxidation to an aldehyde) is required to preserve the binding mode of the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.